molecular formula C25H23N3O3S B2629108 N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(phenylthio)propanamide CAS No. 1105237-12-4

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(phenylthio)propanamide

Cat. No.: B2629108
CAS No.: 1105237-12-4
M. Wt: 445.54
InChI Key: WPJKEODXPHANSR-UHFFFAOYSA-N
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Description

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory and Analgesic Properties

    A study on thioxoquinazolinone derivatives, including compounds with similar structural frameworks, revealed significant anti-inflammatory and analgesic activities. These compounds were synthesized and evaluated for their effectiveness, showing promising results against inflammation and pain through in vivo models (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

  • Antioxidant and Anticancer Activities

    Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and tested for their antioxidant and anticancer activities. Certain derivatives exhibited antioxidant activity superior to ascorbic acid and significant cytotoxic effects against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

  • Antitumor Activity

    A series of 3-benzyl-substituted-4(3H)-quinazolinones were designed and synthesized, showing broad-spectrum antitumor activity. These compounds demonstrated potency against various cancer cell lines, highlighting the potential for quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).

  • Antimicrobial Activity

    Thioxoquinazolinone derivatives were synthesized and studied for their antimicrobial activities. Some derivatives showed broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as antimicrobial agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

  • Antibacterial and Antifungal Agents

    A study on quinolone and quinoline-2-carboxylic acid derivatives explored their potential as 5HT1B antagonists, showcasing the versatility of quinoline derivatives in drug development (Horchler et al., 2007).

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-17-26-23-13-8-18(27-24(29)14-15-32-21-6-4-3-5-7-21)16-22(23)25(30)28(17)19-9-11-20(31-2)12-10-19/h3-13,16H,14-15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJKEODXPHANSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CCSC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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